![molecular formula C6H2ClF3N4 B114324 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 140911-31-5](/img/structure/B114324.png)
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Description
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (hereafter referred to as Compound 1) is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core substituted with chlorine at position 8 and a trifluoromethyl (-CF₃) group at position 3.
Properties
IUPAC Name |
8-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-3-4-12-13-5(6(8,9)10)14(4)2-1-11-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJVSFDBHKNNPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436910 | |
Record name | 8-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140911-31-5 | |
Record name | 8-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Conditions:
Step | Reagents/Conditions | Yield |
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Hydrazide formation | Ethyl trifluoroacetate, hydrazine hydrate, 20°C | 85% |
Oxadiazole cyclization | POCl₃, 100°C, 3 h | 78% |
Final cyclization | HCl (conc.), reflux, 6 h | 70% |
This route highlights the critical role of POCl₃ in dehydrating intermediates and stabilizing reactive species during cyclization.
Trifluoromethyl Group Introduction
The trifluoromethyl group at the 3-position is typically introduced early in the synthesis. Trifluoroacetohydrazide (II ) serves as the precursor, with its carbonyl group undergoing nucleophilic displacement by ethylenediamine to anchor the CF₃ moiety. Alternative methods employ Ullmann-type couplings or radical trifluoromethylation, but these are less efficient (<30% yield) compared to the hydrazide route.
Industrial-Scale Optimization
Industrial production prioritizes solvent recovery and catalyst reuse to enhance cost efficiency. Key optimizations include:
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Solvent Selection : Toluene and acetonitrile are preferred for cyclization steps due to their low polarity, which minimizes side reactions.
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Catalyst Screening : p-Toluenesulfonic acid (pTSA) improves reaction rates in triazole ring formation, reducing cycle times by 40%.
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Temperature Control : Maintaining −20°C during ethylenediamine addition prevents exothermic side reactions, ensuring >90% purity.
Purification and Characterization
Crude products are purified via flash column chromatography (FCC) using gradients of ethyl acetate in hexanes. Recrystallization from ethanol/water mixtures enhances purity to >98%, as confirmed by HPLC. Structural validation relies on:
Challenges and Limitations
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Low Yields in Multi-Step Sequences : Cumulative yields drop to 15–20% due to losses in FCC and intermediate instability.
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Regioselectivity Issues : Competing ipso-substitution can produce 5-chloro byproducts unless rigorously controlled.
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Scale-Up Risks : Exothermic reactions during POCl₃ addition require precise temperature monitoring to prevent runaway conditions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 8 undergoes nucleophilic substitution under controlled conditions. This reactivity is exploited to introduce functional groups for drug discovery applications.
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles, enabling structural diversification.
Cross-Coupling Reactions
The chlorine atom enables palladium-catalyzed couplings for C–C bond formation.
Functionalization via Trifluoromethyl Group
The CF₃ group influences electronic properties but can undergo radical-mediated transformations:
Ring-Opening and Rearrangement
Under strong acidic/basic conditions, the triazolo-pyrazine system undergoes ring transformations:
Biological Activity-Driven Modifications
Reactions targeting pharmacological optimization:
Modification | Biological Target | Result |
---|---|---|
Acylation at N1 | c-Met/VEGFR-2 kinases | 10-fold potency increase (IC₅₀ = 26 nM) . |
Bromination at C7 | DNA topoisomerase II | Enhanced intercalation capacity. |
Stability and Compatibility
Critical parameters for handling/reactivity:
This compound’s reactivity profile enables its use as a versatile building block in medicinal chemistry and materials science. Recent advances in photoinduced transformations and flow chemistry adaptations promise to expand its synthetic utility further.
Scientific Research Applications
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including anticancer, antifungal, and anti-inflammatory agents
Biological Studies: It has been studied for its potential biological activities, such as its ability to inhibit specific enzymes and receptors.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3 and 8
Structural analogs of Compound 1 differ primarily in substituents at positions 3 and 8, which influence electronic properties, steric effects, and biological activity.
Table 1: Comparative Analysis of Key Analogs
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic and Physical Properties
Biological Activity
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimalarial and anticancer activities, along with relevant case studies and research findings.
- Molecular Formula : C₇H₃ClF₃N₄
- Molecular Weight : 237.57 g/mol
- CAS Number : 1428532-93-7
Antimalarial Activity
Research has shown that compounds within the triazolo[4,3-a]pyrazine scaffold demonstrate promising antimalarial properties. A study conducted by the Open Source Malaria (OSM) consortium synthesized various analogues of this scaffold and tested them against Plasmodium falciparum strains 3D7 and Dd2.
- IC50 Values : The most potent compounds exhibited IC50 values as low as 0.016 µM, indicating strong inhibition of malaria parasite growth without significant cytotoxicity to human embryonic kidney (HEK293) cells at concentrations up to 80 µM .
The proposed mechanism of action involves the inhibition of the ATPase PfATP4, crucial for maintaining sodium homeostasis in the parasite. Disruption of this process leads to increased intracellular acid load and ultimately parasite death .
Anticancer Activity
Emerging studies suggest that triazolo[4,3-a]pyrazines may also have anticancer potential. For instance, a recent investigation into hybrid compounds combining pyrazine scaffolds with urea moieties demonstrated significant antiproliferative effects against various cancer cell lines. These compounds were designed based on structural optimization techniques to enhance their biological activity.
- Case Study : The compound BPU (1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea) showed effective inhibition of cell proliferation in Jurkat cells, with alterations in cell cycle progression observed upon treatment .
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 Value | Observations |
---|---|---|---|
Antimalarial | Plasmodium falciparum | 0.016 µM | Inhibition via PfATP4; low cytotoxicity |
Anticancer | Jurkat cells | Not specified | Significant antiproliferative effects; altered cell cycle |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of ATPase Activity : This disrupts sodium homeostasis in malaria parasites, leading to cell death.
- Antiproliferative Effects : The compound affects cell cycle dynamics in cancer cells, which can lead to reduced proliferation rates.
Q & A
Q. What are the standard synthetic routes for 8-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine, and how do reaction conditions affect yield?
The most common synthesis begins with 2,3-dichloropyrazine , which undergoes hydrazinolysis to form 2-chloro-3-hydrazinopyrazine . Cyclization with trifluoroacetic anhydride introduces the trifluoromethyl group at position 3, followed by hydrolysis to yield the 8-chloro derivative. Key parameters include:
- Temperature control : Cyclization at 80–100°C avoids decomposition of intermediates .
- Acid catalysis : HCl (37%) or H3PO4 in refluxing methanol enhances ring closure efficiency .
- Yield optimization : Typical yields range from 67% (for analogous compounds) to 99% when using stoichiometric excess of hydrazine derivatives .
Q. Example Protocol :
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Cyclization | Trifluoroacetic anhydride, 90°C, 12h | 67–99% | |
Chlorination | POCl3, reflux | 85–90% |
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., trifluoromethyl at C3 vs. C8). The CF3 group shows a distinct triplet in ¹⁹F NMR at δ -60 to -70 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C7H4ClF3N4: calcd 243.01, observed 243.02) .
- HPLC-PDA : Reverse-phase C18 columns with 0.1% H3PO4 in ACN/H2O (5:95) resolve impurities (retention time: 2.1 min) .
Q. How does the chloro substituent at position 8 influence reactivity in further functionalization?
The 8-chloro group is highly electrophilic, enabling nucleophilic substitution (SNAr) with amines, alkoxides, or thiols. For example:
- Amination : Reacting with methylamine at 120°C in DMF introduces NH2 with >90% conversion .
- Limitation : Steric hindrance from the trifluoromethyl group at C3 can reduce reactivity at C8 in bulky reagents .
Advanced Research Questions
Q. How can regioselectivity challenges during C3 vs. C7 substitution be addressed?
Regioselectivity is controlled by:
- Pre-functionalized intermediates : Use 2-chloro-3-hydrazinopyrazine to direct cyclization to C3 .
- Protecting groups : Temporary protection of the hydrazine nitrogen with benzyl or tosyl groups prevents unwanted N7 alkylation .
- Computational modeling : DFT calculations predict electron density at reactive sites, guiding reagent selection (e.g., soft nucleophiles for C8) .
Q. What strategies mitigate nitrosamine impurities in pharmaceutical derivatives?
The 7-nitroso impurity (7-nitroso-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine) arises during nitrosation of secondary amines. Mitigation includes:
Q. How do structural modifications impact biological activity (e.g., DPP-4 inhibition)?
- Trifluoromethyl group : Enhances metabolic stability and binding to hydrophobic pockets (e.g., DPP-4 IC50 = 18 nM for sitagliptin derivatives) .
- C8 substituents : Amino groups improve anticonvulsant activity (ED50 = 3 mg/kg in MES models), while nitroso groups introduce genotoxicity .
- SAR Table :
Substituent (Position) | Activity (IC50/ED50) | Application |
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CF3 (C3) | 18 nM (DPP-4) | Antidiabetic |
NH2 (C8) | 3 mg/kg (MES) | Anticonvulsant |
NO (C7) | Genotoxic | Impurity |
Q. What computational methods predict the compound’s interactions with kinase targets (e.g., c-Met/VEGFR-2)?
Q. How are intermediates like 8-hydrazinyl derivatives utilized in scalable synthesis?
8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS 343271-18-1) serves as a precursor for:
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.